(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 289677-11-8
VCID: VC2425608
InChI: InChI=1S/C16H19NO3/c18-15(9-8-12-6-7-12)17-14(11-20-16(17)19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2/t14-/m1/s1
SMILES: C1CC1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one

CAS No.: 289677-11-8

Cat. No.: VC2425608

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one - 289677-11-8

Specification

CAS No. 289677-11-8
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name (4R)-4-benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C16H19NO3/c18-15(9-8-12-6-7-12)17-14(11-20-16(17)19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2/t14-/m1/s1
Standard InChI Key SNVWYQBGGSCYPI-CQSZACIVSA-N
Isomeric SMILES C1CC1CCC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3
SMILES C1CC1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3
Canonical SMILES C1CC1CCC(=O)N2C(COC2=O)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

The chemical identity of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one is defined by several key parameters that are essential for understanding its properties and applications. The compound is registered under CAS number 289677-11-8 and has a molecular formula of C16H19NO3, indicating its composition of 16 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The molecular weight of this compound is 273.33 g/mol, which places it in the mid-range of organic synthesis auxiliaries . The compound exists in solid form at standard temperature and pressure, with distinctive physical and chemical properties that contribute to its utility in organic synthesis. The IUPAC name for this compound is (4R)-4-benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one, which precisely describes its structural features and stereochemistry .

Table 1: Chemical Identity Parameters of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one

ParameterValue
CAS Number289677-11-8
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
IUPAC Name(4R)-4-benzyl-3-(3-cyclopropylpropanoyl)-1,3-oxazolidin-2-one
SMILES NotationC1CC1CCC(=O)N2C@@HCC3=CC=CC=C3
InChIInChI=1S/C16H19NO3/c18-15(9-8-12-6-7-12)17-14(11-20-16(17)19)10-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2/t14-/m1/s1

Structural Features

The structure of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one comprises several distinctive features that determine its chemical behavior and applications in synthetic chemistry. The core of this molecule is the five-membered oxazolidinone ring, which contains both nitrogen and oxygen atoms, giving it unique electronic properties . The oxazolidinone ring serves as the foundation for the compound's chiral auxiliary function, providing a rigid scaffold that can direct stereochemistry in various reactions . The (R) stereochemistry at the 4-position of the ring is a critical feature, as it creates a chiral environment that can influence the stereochemical outcome of reactions involving the attached functional groups .

The benzyl group attached to the 4-position of the oxazolidinone ring contributes to the compound's ability to engage in π-stacking interactions and provides steric bulk that is important for its function as a chiral auxiliary. The 3-cyclopropylpropanoyl group at the 3-position of the ring is the reactive site for many transformations and contains a cyclopropyl moiety that adds conformational constraints to the molecule . These structural elements work in concert to create a chiral environment that can effectively control the stereochemistry of reactions at the carbonyl group of the 3-cyclopropylpropanoyl moiety, making this compound valuable in asymmetric synthesis. The carbonyl oxygen at the 2-position of the oxazolidinone ring contributes to the electronic properties of the molecule and can participate in hydrogen bonding interactions .

Synthesis Methods

Laboratory Synthesis

The laboratory synthesis of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one typically follows well-established protocols that have been refined to achieve high yield and stereochemical purity. The most common synthetic approach involves the reaction of (R)-4-benzyl-2-oxazolidinone with 3-cyclopropylpropanoic acid, where the carboxylic acid is first activated to enhance its reactivity. This activation is commonly facilitated by pivaloyl chloride, which generates a mixed anhydride intermediate that is highly susceptible to nucleophilic attack by the nitrogen atom of the oxazolidinone. The reaction is typically conducted in tetrahydrofuran (THF) as the solvent, with triethylamine serving as a base to neutralize the hydrochloric acid generated during the reaction. Temperature control is crucial for this synthesis, with optimal results achieved when the reaction is maintained at approximately -20°C to minimize side reactions and preserve the stereochemical integrity of the product.

Alternative synthetic approaches to oxazolidinones include iodocyclocarbamation, which has been utilized in various SAR (Structure-Activity Relationship) studies, particularly with racemic oxazolidinones . This method can be modified for the synthesis of chiral oxazolidinones by starting with appropriate chiral precursors and has been noted for its versatility in preparing a range of oxazolidinone derivatives . Another approach involves the cyclization of an aryl isocyanate with an epoxide, catalyzed by LiBr in the presence of tributylphosphine oxide in refluxing xylene, as demonstrated in the synthesis of various oxazolidinone derivatives . More modern methods include microwave-assisted synthesis, where urea and ethanolamine reagents are subjected to microwave irradiation in a chemical paste medium containing a catalytic amount of nitromethane, which generates hot spots that facilitate the cyclization reaction .

Chemical Reactions and Properties

Oxidation and Reduction Reactions

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one can undergo a variety of oxidation and reduction reactions, which are central to its utility in organic synthesis and pharmaceutical development. Oxidation reactions involving this compound typically target the carbonyl group of the 3-cyclopropylpropanoyl moiety or the cyclopropyl ring itself, depending on the oxidizing agent and reaction conditions employed. Common oxidizing agents for these transformations include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can introduce oxygen-containing functional groups at specific positions in the molecule. These oxidation reactions must be carefully controlled to prevent oxidation of the benzyl group or disruption of the oxazolidinone ring, which would compromise the compound's chiral auxiliary function.

Reduction reactions of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one typically focus on the carbonyl group of the 3-cyclopropylpropanoyl moiety, which can be reduced to an alcohol using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The selection of the reducing agent is critical, as stronger reducing agents like LiAlH4 can potentially reduce the oxazolidinone ring, while milder reagents like NaBH4 offer more selective reduction of the acyl group. In synthetic applications, these reduction reactions are often performed after the chiral auxiliary has served its purpose in directing the stereochemistry of a previous reaction, allowing for the recovery of the oxazolidinone portion for reuse. The stereochemical outcome of these reductions can be influenced by the chiral environment provided by the (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one, leading to the formation of specific stereoisomers of the reduced product.

Substitution Reactions

Applications in Asymmetric Synthesis

Role as a Chiral Auxiliary

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one serves as a prominent chiral auxiliary in asymmetric synthesis, a role that stems from its ability to create a well-defined chiral environment that can influence the stereochemical outcome of reactions. As a member of the "Evans auxiliaries" family, this compound attaches to a substrate through an acyl linkage, positioning the substrate in a specific orientation relative to the chiral oxazolidinone scaffold . The (R)-4-benzyl group creates steric hindrance that effectively blocks one face of the reactive center, forcing incoming reagents to approach from the less hindered face and leading to high levels of stereoselectivity in the resulting products . This facial selectivity is particularly valuable in reactions such as aldol additions, alkylations, and Diels-Alder cycloadditions, where controlling the stereochemistry at newly formed stereogenic centers is crucial .

The effectiveness of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one as a chiral auxiliary is further enhanced by its ability to form hydrogen bonds and engage in other non-covalent interactions with active sites on target molecules. These interactions can further stabilize transition states that lead to the desired stereochemical outcome, increasing the selectivity of the reaction. The rigidity of the five-membered oxazolidinone ring contributes to the auxiliary's effectiveness by minimizing conformational flexibility, which could otherwise reduce stereoselectivity . After the desired transformation has been achieved, the chiral auxiliary can be cleaved from the product under mild conditions, allowing for its recovery and potential reuse, which is an economically favorable aspect for both laboratory and industrial applications .

Production of Enantiomerically Pure Compounds

The production of enantiomerically pure compounds is a critical endeavor in many fields, particularly in pharmaceutical development where different enantiomers can exhibit vastly different biological activities. (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one plays a vital role in this context, enabling the synthesis of complex molecules with precise control over stereochemistry. The compound's ability to direct the stereochemical outcome of reactions leads to the formation of products with high enantiomeric purity, often exceeding 99% enantiomeric excess (ee). This level of stereochemical control is essential for the synthesis of many pharmaceutical ingredients, where regulatory standards increasingly demand single-enantiomer formulations to avoid potential adverse effects associated with the undesired enantiomer .

In practical applications, (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one has been employed in the synthesis of various biologically active compounds, including antibiotics, antiviral agents, and other pharmaceutical ingredients . The process typically involves attaching the substrate to the chiral auxiliary, performing the desired stereochemical transformation, and then cleaving the auxiliary to obtain the enantiomerically pure product . The versatility of this approach lies in its applicability to a wide range of substrates and transformations, making it a valuable tool in the synthetic chemist's arsenal. The efficiency of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one in producing enantiomerically pure compounds has contributed to its widespread adoption in both academic research and industrial settings, where it continues to facilitate the development of new and improved therapeutic agents .

Comparison with Similar Compounds

Related Oxazolidinone Derivatives

(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one belongs to a broader family of oxazolidinone derivatives, each with unique structural features and applications. A closely related compound is (R)-4-benzyl-3-(3-cyclohexylpropanoyl)oxazolidin-2-one, which differs only in the replacement of the cyclopropyl ring with a cyclohexyl ring. This structural difference affects the compound's steric properties and conformational flexibility, potentially influencing its effectiveness as a chiral auxiliary in different types of reactions. Another significant relative is (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone (CAS: 131685-53-5), which features a simpler propionyl group instead of the 3-cyclopropylpropanoyl moiety . This compound has a molecular weight of 233.26 g/mol and exhibits an optical rotation of [α]20/D −102° (c = 1 in ethanol), with an enantiomeric excess of 99% as determined by HPLC analysis .

Table 2: Comparison of (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureMain Application
(R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-oneC16H19NO3273.33Cyclopropyl ring in the propanoyl side chainChiral auxiliary in asymmetric synthesis
(R)-4-benzyl-3-(3-cyclohexylpropanoyl)oxazolidin-2-oneC19H25NO3~315Cyclohexyl ring in the propanoyl side chainChiral auxiliary with different steric properties
(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinoneC13H15NO3233.26Simple propionyl groupStandard Evans auxiliary

The broader class of oxazolidinones also includes compounds that function as antibiotics, such as linezolid and eperezolid, which inhibit bacterial protein synthesis by interfering with the binding of N-formylmethionyl-tRNA to the ribosome . These pharmaceutical oxazolidinones share the core five-membered ring structure with (R)-4-benzyl-3-(3-cyclopropylpropanoyl)oxazolidin-2-one but feature different substituents that optimize their antimicrobial properties rather than their function as chiral auxiliaries . The diversity of oxazolidinone derivatives highlights the versatility of this structural motif in various applications, from synthetic organic chemistry to medicinal chemistry and drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator